molecular formula C8H11N3O2 B129833 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 144888-66-4

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B129833
CAS No.: 144888-66-4
M. Wt: 181.19 g/mol
InChI Key: BQMKBRYZJVQASX-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H11N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, affecting cellular processes like proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 3-Methylimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

Uniqueness

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the carboxylic acid group at the 6-position provides unique properties that can be exploited in various applications .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-2-10-7-3-9-6(8(12)13)4-11(5)7/h2,6,9H,3-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKBRYZJVQASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472797
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144888-66-4
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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